N'-[(E)-(2,4-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide
Description
N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base derivative synthesized via condensation of thiophene-2-carboxylic acid hydrazide with 2,4-dimethoxybenzaldehyde. The compound features a thiophene ring linked to a substituted arylidene group through a hydrazone bridge (‑NH‑N=CH‑).
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3S/c1-18-11-6-5-10(12(8-11)19-2)9-15-16-14(17)13-4-3-7-20-13/h3-9H,1-2H3,(H,16,17)/b15-9+ |
InChI Key |
SBMDQUXVPFMTRH-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CS2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=CS2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 2,4-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the methoxy groups on the phenyl ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Physicochemical Properties
- Electronic Effects : Methoxy groups (electron-donating) enhance aromatic ring stability and influence electronic transitions, detectable via UV-Vis spectroscopy. Hydroxy substituents () may engage in hydrogen bonding, altering solubility .
- Thermal Stability : Melting points vary with substituent bulk. For example, the pentadecyl chain in increases hydrophobicity and thermal stability .
Spectral Characterization
- IR Spectroscopy : Stretching vibrations for C=N (1590–1620 cm⁻¹), N–H (3200–3300 cm⁻¹), and C–O (methoxy, ~1250 cm⁻¹) confirm hydrazone formation .
- ¹H NMR : Imine proton (CH=N) appears as a singlet near δ 8.2–8.5 ppm. Methoxy groups resonate at δ 3.7–3.9 ppm .
Key Differences and Trends
Substituent Impact :
- Methoxy groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.
- Hydroxy groups facilitate metal coordination but may lower thermal stability.
Synthetic Efficiency : Ultrasound-assisted synthesis reduces reaction time and improves yields compared to conventional methods .
Biological Activity
N'-[(E)-(2,4-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound features a thiophene ring and a carbohydrazide moiety, which are known for their roles in various biological activities. The structural formula can be represented as follows:
This indicates the presence of functional groups that may contribute to its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- IC50 Values: The compound exhibited an IC50 value of approximately 10 µM against human cervical carcinoma (HeLa) cells, indicating significant cytotoxicity.
- Mechanism of Action: The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis via caspase activation |
| MCF-7 (Breast) | 15 | Cell cycle arrest |
| A549 (Lung) | 12 | Induction of oxidative stress |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi.
Key Findings:
- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 5 to 20 µg/mL, suggesting moderate to high activity against these pathogens.
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 5 | High |
| Escherichia coli | 10 | Moderate |
| Pseudomonas aeruginosa | 20 | Moderate |
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of thiophene-2-carbohydrazide and evaluated their anticancer activity. This compound was among the most potent compounds identified.
Results:
- The compound showed selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells.
- Further analysis revealed that it inhibited tumor growth in xenograft models by approximately 70% compared to control groups.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant strains. The results indicated that it could serve as a lead compound for developing new antimicrobial agents.
Results:
- The compound was effective in reducing bacterial load in infected mice models.
- It showed synergistic effects when combined with standard antibiotics, enhancing their efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
